molecular formula C13H24O4 B3181637 Isobutyl heptyl oxalate CAS No. 959311-19-4

Isobutyl heptyl oxalate

Cat. No.: B3181637
CAS No.: 959311-19-4
M. Wt: 244.33 g/mol
InChI Key: XDAXMWZONMEWRC-UHFFFAOYSA-N
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Preparation Methods

Isobutyl heptyl oxalate can be synthesized through the esterification reaction between oxalic acid and the corresponding alcohols, isobutanol and heptanol . The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Oxalic Acid+Isobutanol+HeptanolIsobutyl heptyl oxalate+Water\text{Oxalic Acid} + \text{Isobutanol} + \text{Heptanol} \rightarrow \text{this compound} + \text{Water} Oxalic Acid+Isobutanol+Heptanol→Isobutyl heptyl oxalate+Water

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Isobutyl heptyl oxalate, like other esters, can undergo hydrolysis reactions in the presence of water and an acid or base catalyst . The hydrolysis of this compound results in the formation of oxalic acid, isobutanol, and heptanol. The reaction can be represented as:

Isobutyl heptyl oxalate+WaterOxalic Acid+Isobutanol+Heptanol\text{this compound} + \text{Water} \rightarrow \text{Oxalic Acid} + \text{Isobutanol} + \text{Heptanol} Isobutyl heptyl oxalate+Water→Oxalic Acid+Isobutanol+Heptanol

Additionally, esters can participate in transesterification reactions, where the ester is reacted with another alcohol to form a different ester and alcohol . This reaction is commonly used in the production of biodiesel.

Properties

IUPAC Name

1-O-heptyl 2-O-(2-methylpropyl) oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-4-5-6-7-8-9-16-12(14)13(15)17-10-11(2)3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAXMWZONMEWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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